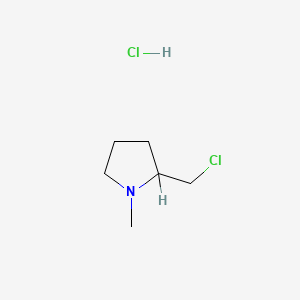

2-(Chloromethyl)-1-methylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYYNTRVGBDWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969326 | |

| Record name | 2-(Chloromethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-69-6 | |

| Record name | Pyrrolidine, 2-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54288-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-chloromethyl-1-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054288696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-methylpyrrolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(chloromethyl)-1-methylpyrrolidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(chloromethyl)-1-methylpyrrolidine Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested methodologies.

Introduction and Significance

2-(Chloromethyl)-1-methylpyrrolidine is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its hydrochloride salt is often the preferred form for storage and handling due to its increased stability. This chiral amine derivative serves as a crucial precursor for the synthesis of a range of bioactive molecules, including antihistamines, muscarinic antagonists, and other central nervous system agents. A reliable and scalable synthesis of this intermediate is therefore of significant interest.

The most prevalent and efficient synthetic route to this compound involves the chlorination of the corresponding alcohol, N-methyl-2-pyrrolidinemethanol. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This guide will focus on this widely adopted method, delving into the reaction mechanism, a detailed experimental protocol, characterization, and safety considerations.

Synthetic Strategy and Reaction Mechanism

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl group of N-methyl-2-pyrrolidinemethanol is converted into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride is an excellent reagent for this transformation as it reacts with the alcohol to form an intermediate chlorosulfite ester. This ester then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired chlorinated product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

The reaction mechanism can be summarized as follows:

-

Activation of the hydroxyl group: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of the chlorosulfite ester: A proton is transferred, and a chloride ion is eliminated, resulting in the formation of a chlorosulfite ester intermediate.

-

Nucleophilic attack by chloride: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite ester group. This can proceed via an SN2 or SNi mechanism, often with retention of configuration, though the exact stereochemical outcome can be influenced by reaction conditions.

-

Product formation: The displacement of the chlorosulfite group, which decomposes to SO₂ and another chloride ion, yields the desired 2-(chloromethyl)-1-methylpyrrolidine. The in-situ generated HCl, along with any added HCl, protonates the basic nitrogen of the pyrrolidine ring to form the stable hydrochloride salt.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for 2-(chloromethyl)-1-methylpyrrolidine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific scale and available equipment.

Materials and Reagents:

-

N-methyl-2-pyrrolidinemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Diethyl ether or methyl tert-butyl ether (MTBE) for precipitation/crystallization

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle/cooling bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution to trap HCl and SO₂), add N-methyl-2-pyrrolidinemethanol (1 equivalent).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (approximately 5-10 mL per gram of starting material) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. The reaction is exothermic and will generate HCl and SO₂ gas.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Product Precipitation/Crystallization: The resulting crude oil or solid is then triturated with a non-polar solvent like diethyl ether or MTBE to induce precipitation of the hydrochloride salt.

-

Isolation and Drying: The solid product is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the protons of the pyrrolidine ring, the N-methyl group, and the chloromethyl group. The chemical shifts will be influenced by the protonation of the nitrogen. |

| ¹³C NMR | Signals for all the carbon atoms in the molecule, including the chloromethyl carbon, the pyrrolidine ring carbons, and the N-methyl carbon. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 2-(chloromethyl)-1-methylpyrrolidine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-N, and C-Cl bonds. The broad N-H stretch from the hydrochloride salt will also be prominent. |

| Melting Point | A sharp melting point is indicative of high purity. The literature value can be used as a reference. |

Safety and Handling

It is crucial to handle the reagents and products with appropriate safety precautions.

-

Thionyl chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction. The reaction setup must include a scrubber containing a sodium hydroxide solution to neutralize these gases.

-

Product: The final product is a hydrochloride salt and should be handled with care, avoiding inhalation and skin contact.

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient equivalents of thionyl chloride are used. |

| Degradation of product. | Maintain a low temperature during the addition of thionyl chloride. Avoid prolonged heating. | |

| Impure Product | Presence of unreacted starting material. | Ensure the reaction goes to completion. Optimize the purification step (e.g., recrystallization). |

| Formation of byproducts. | Control the reaction temperature. Use high-purity starting materials and solvents. | |

| Dark-colored product | Decomposition. | Use a lower reaction temperature and minimize reaction time. |

The choice of solvent can also be critical. While dichloromethane is common, other aprotic solvents like chloroform or toluene can also be used. The reaction temperature and time are key parameters that should be optimized for the specific scale of the synthesis to maximize yield and purity.

Conclusion

The via the chlorination of N-methyl-2-pyrrolidinemethanol with thionyl chloride is a robust and widely used method. By understanding the reaction mechanism and carefully controlling the reaction parameters, a high yield of a high-purity product can be consistently achieved. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers and developers working with this important synthetic intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)-1-methylpyrrolidine Hydrochloride

Introduction

2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a substituted pyrrolidine derivative of significant interest in synthetic organic chemistry and drug discovery. As a reactive intermediate, its utility in the synthesis of more complex molecules, particularly as a precursor for introducing the N-methylpyrrolidin-2-ylmethyl moiety, is noteworthy. This guide provides a comprehensive overview of the known and projected physicochemical properties of this compound, alongside detailed, field-proven methodologies for its synthesis, characterization, and analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this chemical entity for its effective application in a laboratory setting.

While some direct experimental data for this specific compound (CAS No. 54288-69-6) is not extensively reported in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its handling and characterization.[1] Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

Chemical Identity and Physical Properties

A foundational aspect of working with any chemical compound is a clear understanding of its fundamental properties. This section outlines the key identifiers and physical characteristics of this compound.

Chemical Structure and Identifiers

The molecular structure consists of a pyrrolidine ring N-substituted with a methyl group and bearing a chloromethyl group at the 2-position. The compound is supplied as a hydrochloride salt.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecule.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 54288-69-6 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃Cl₂N | [1][3] |

| Molecular Weight | 170.08 g/mol | [1][3] |

| IUPAC Name | 2-(chloromethyl)-1-methylpyrrolidine;hydrochloride | [5] |

| InChI | 1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |

| InChI Key | JMYYNTRVGBDWDB-UHFFFAOYSA-N | [3] |

| SMILES | ClCC1N(C)CCC1.Cl |

Physicochemical Properties

The physicochemical properties of a compound are critical for determining appropriate storage, handling, and application conditions. As noted, specific experimental data for this compound is limited. The table below summarizes available information and provides expected values based on related compounds.

Table 2: Physicochemical Properties

| Property | Value / Observation | Source(s) / Rationale |

| Physical Form | Solid, Crystalline Powder or Crystals | [3] |

| Color | White to off-white | Based on typical appearance of similar hydrochloride salts. |

| Melting Point | Not definitively reported. Expected to be in the range of 100-140°C. | A material safety data sheet (MSDS) indicates this is not available.[1] For comparison, (S)-2-(chloromethyl)pyrrolidine hydrochloride has a melting point of 137-138°C, and 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride melts at 98-102°C.[6] |

| Boiling Point | Not available | [1][2] |

| Solubility | Not definitively reported for water. Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in less polar organic solvents like dichloromethane and chloroform. | An MSDS indicates water solubility is not available.[1] As a hydrochloride salt of a small amine, high water solubility is anticipated. This is a common characteristic of such salts. |

| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [1] It is advisable to store in a tightly sealed container in a dry environment.[7] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1][7] |

Synthesis and Purification

The synthesis of this compound is most practically achieved via the chlorination of the corresponding alcohol, (1-methylpyrrolidin-2-yl)methanol. This transformation is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) as the chlorinating agent.

Synthetic Pathway

The reaction proceeds by the conversion of the primary alcohol to a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution by the chloride ion, with the liberation of sulfur dioxide and hydrogen chloride gas. The hydrochloride salt of the product is typically formed in situ or upon workup.

Diagram 2: Synthetic Pathway

A simplified schematic of the synthesis.

Experimental Protocol: Synthesis

This protocol is based on well-established procedures for the chlorination of amino alcohols.[8]

Objective: To synthesize this compound from (1-methylpyrrolidin-2-yl)methanol.

Materials:

-

(1-methylpyrrolidin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution). Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.

-

Reactant Preparation: Dissolve (1-methylpyrrolidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and add it to the reaction flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The dropwise addition is crucial to control the exothermic reaction and the evolution of gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.

-

Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

-

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Causality and Insights:

-

The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of thionyl chloride and the product.

-

The molar excess of thionyl chloride ensures the complete conversion of the alcohol.

-

The precipitation with a non-polar solvent like diethyl ether is an effective method for isolating the polar hydrochloride salt.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| N-CH₃ | ~2.5 - 3.0 | ~40 - 45 | The methyl group on the nitrogen. |

| Pyrrolidine Ring CH₂ | ~1.8 - 3.5 | ~22 - 60 | A series of complex multiplets due to the different chemical environments and couplings. |

| Pyrrolidine Ring CH | ~3.0 - 3.8 | ~65 - 75 | The methine proton at the 2-position, adjacent to the chloromethyl group. |

| CH₂Cl | ~3.5 - 4.0 | ~45 - 55 | The diastereotopic protons of the chloromethyl group, likely appearing as two distinct signals or a complex multiplet. |

Note: These are estimated chemical shifts and will be influenced by the solvent and the presence of the hydrochloride salt.

3.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | 2850 - 3000 |

| N-H⁺ (amine salt) | 2400 - 2700 (broad) |

| C-N | 1000 - 1250 |

| C-Cl | 600 - 800 |

3.2.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (if the compound is sufficiently soluble in a volatile solvent). For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum of the free base (C₆H₁₂ClN) would show a molecular ion peak at m/z ≈ 133.

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Major Fragments: A prominent fragment would likely be observed from the loss of the chloromethyl group or cleavage of the pyrrolidine ring.

3.3.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of chemical compounds.

Diagram 3: HPLC Purity Analysis Workflow

A general workflow for HPLC purity analysis.

3.4.1. Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

-

Injection Volume: 10 µL.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase components and degas them before use.

-

Standard/Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram.

-

Purity Calculation: Calculate the purity of the sample based on the relative peak areas in the chromatogram.

Stability and Storage

The stability of this compound is a critical consideration for its long-term use and storage.

Stability Profile

Based on its chemical structure and information from related compounds, the following stability characteristics are expected:

-

Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding alcohol. The compound is expected to be more stable at acidic pH.

-

Oxidative Stability: The tertiary amine is susceptible to oxidation.[7]

-

Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under normal storage conditions.

Recommended Storage Conditions

To ensure the long-term integrity of the compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[7]

-

Atmosphere: Store in a tightly sealed container to protect from moisture.[1][7] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered.[7]

-

Light: Protect from direct light.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Summary:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[1]

-

Harmful to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood. If dust is generated, a particulate respirator may be necessary.[1]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[1]

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive, publicly available data on its physicochemical properties is somewhat limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. The detailed protocols and causal explanations are intended to empower researchers to confidently and effectively utilize this compound in their work. It is strongly recommended that users of this compound perform their own characterization and stability studies to validate its properties for their specific applications.

References

- 1. capotchem.com [capotchem.com]

- 2. 54288-69-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [cymitquimica.com]

- 4. 54288-69-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 2-(Chloromethyl)-1-methylpyrrolidine | C6H12ClN | CID 198327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a heterocyclic organic compound of significant interest in synthetic chemistry, particularly as a versatile building block for the construction of more complex molecular architectures. As a bifunctional molecule, featuring a reactive chloromethyl group and a tertiary amine, it serves as a valuable precursor in the development of novel chemical entities, including potential pharmaceutical agents. This guide provides an in-depth analysis of its chemical identity, a plausible and chemically sound synthetic pathway, its potential applications in medicinal chemistry, and essential safety protocols. The information is curated to support researchers in leveraging this compound's synthetic potential while ensuring safe and effective laboratory practices.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 2-(chloromethyl)-1-methylpyrrolidine. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it suitable for storage and use as a reagent in various chemical transformations.[1] The core structure consists of a five-membered N-methylpyrrolidine ring substituted at the 2-position with a chloromethyl group.

Table 1: Physicochemical and Identification Properties

| Property | Data | Source(s) |

| CAS Number | 54288-69-6 | [2] |

| Molecular Formula | C₆H₁₃Cl₂N | [2] |

| Molecular Weight | 170.08 g/mol | [2] |

| IUPAC Name | 2-(chloromethyl)-1-methylpyrrolidin-1-ium chloride | [2] |

| SMILES String | C[NH+]1CCCC1CCl.[Cl-] | [1][2] |

| InChI Key | JMYYNTRVGBDWDB-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid (form) | [1] |

| Synonyms | Pyrrolidine, 2-(chloromethyl)-1-methyl-, hydrochloride | [3] |

The structure of this compound is fundamental to its reactivity. The pyrrolidine ring is a common motif in many biologically active compounds, and the chloromethyl group is a versatile electrophilic handle for introducing the N-methylpyrrolidinyl moiety into target molecules via nucleophilic substitution reactions.

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed publications detailing the synthesis of this compound are not abundant, a logical and robust synthetic route can be designed based on well-established transformations in organic chemistry, starting from commercially available N-methyl-L-prolinol. This pathway involves two key steps: chlorination of the primary alcohol and subsequent formation of the hydrochloride salt.

Step 1: Chlorination of N-methyl-L-prolinol

The conversion of the primary alcohol in N-methyl-L-prolinol to a chloride is a standard functional group transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose due to its high reactivity and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies purification.

-

Mechanism: The reaction proceeds via the formation of a chlorosulfite ester intermediate. The lone pair on the nitrogen of the pyrrolidine can act as an internal base, but it is often prudent to use an external base like triethylamine or pyridine to neutralize the generated HCl, preventing the formation of the amine hydrochloride salt which would be unreactive. Alternatively, the reaction can be run without a base, directly yielding the desired hydrochloride salt. The chloride ion, either from the generated HCl or the SOCl₂, then acts as a nucleophile in an Sₙ2 reaction, displacing the chlorosulfite group to yield the final product.

Step 2: Hydrochloride Salt Formation

If the chlorination is performed in the presence of a base, the resulting free base, 2-(chloromethyl)-1-methylpyrrolidine, must be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The salt precipitates out of the solution and can be collected by filtration.

Figure 2: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Building blocks like this compound are instrumental in drug discovery for their ability to introduce specific, often pharmacologically relevant, moieties into lead compounds. The N-methylpyrrolidine ring is a common feature in a variety of centrally active agents. This compound serves as an electrophilic reagent for the alkylation of nucleophiles such as amines, phenols, thiols, and carbanions.

Conceptual Application: Synthesis of a Hypothetical Muscarinic Receptor Ligand

Many muscarinic receptor agonists and antagonists feature a cationic nitrogen atom within a specific distance from an ester or other hydrogen bond acceptor. 2-(chloromethyl)-1-methylpyrrolidine can be used to append the required N-methylpyrrolidinyl moiety to a core scaffold.

For instance, a primary or secondary amine on a core molecular scaffold (Scaffold-NHR) could be alkylated with 2-(chloromethyl)-1-methylpyrrolidine to forge a new C-N bond, leading to a more complex drug candidate.

Figure 3: Conceptual Sₙ2 alkylation reaction using the title compound in drug synthesis.

This synthetic strategy is a cornerstone of combinatorial chemistry and lead optimization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis from N-methyl-L-prolinol

Disclaimer: This protocol is a representative procedure based on standard chemical transformations and should be adapted and optimized by a qualified chemist. All work must be conducted in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

N-methyl-L-prolinol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)

-

Diethyl ether, anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methyl-L-prolinol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M solution).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add anhydrous triethylamine (1.1 eq) dropwise to the stirred solution.

-

Chlorination: Add thionyl chloride (1.1 eq), diluted with an equal volume of anhydrous DCM, dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, 2-(chloromethyl)-1-methylpyrrolidine.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.0 eq) dropwise.

-

Isolation: A precipitate should form immediately. Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Safety, Handling, and Storage

Hazard Identification:

-

Health Hazards: This compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[1][4] May cause respiratory irritation.[5][6]

-

Physical Hazards: The material is a solid.[1] In case of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| H315 | Skin Irrit. 2 | Causes skin irritation. |

| H319 | Eye Irrit. 2 | Causes serious eye irritation. |

| H412 | Aquatic Chronic 3 | Harmful to aquatic life with long lasting effects. |

Source: Sigma-Aldrich[1]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protection:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound is hygroscopic and should be protected from moisture.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pyrrolidine,2-(chloromethyl)-1-methyl-, hydrochloride (1:1) | C6H13Cl2N | CID 3017790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)-1-methylpyrrolidine | C6H12ClN | CID 198327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. capotchem.com [capotchem.com]

- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

Unraveling the Enigma: A Technical Guide to 2-(chloromethyl)-1-methylpyrrolidine hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical synthesis and drug discovery, certain molecules stand out not for their well-defined biological roles, but for their potential as versatile building blocks. 2-(chloromethyl)-1-methylpyrrolidine hydrochloride is one such enigmatic compound. While a comprehensive, experimentally validated mechanism of action remains to be fully elucidated in publicly available literature, its chemical structure provides significant clues to its potential biological activity and established utility as a synthetic intermediate. This guide aims to provide a thorough understanding of what is known about this compound, grounded in its chemical properties, and to offer a scientifically reasoned hypothesis regarding its potential mechanism of action, while clearly delineating the boundaries of current knowledge.

I. Chemical Identity and Physicochemical Properties

This compound is a pyrrolidine derivative. The pyrrolidine ring is a fundamental structure in many natural products and pharmaceuticals, including numerous alkaloids and the amino acid proline.[1] The presence of a chloromethyl group attached to the pyrrolidine ring at the 2-position is a key feature, suggesting potential for specific chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl₂N | [2][3] |

| Molecular Weight | 170.08 g/mol | [2][3] |

| Appearance | Solid | [4] |

| InChI Key | JMYYNTRVGBDWDB-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C[NH+]1CCCC1CCl.[Cl-] | [2] |

| CAS Number | 54288-69-6 | [2][3] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a common practice for amine-containing compounds in pharmaceutical and laboratory settings.

II. Synthesis of this compound

The synthesis of 2-(chloromethyl)-1-methylpyrrolidine and its derivatives is documented in patent literature, often as a precursor to more complex molecules. One common synthetic route involves the use of N-methyl-2-pyrrolidinemethanol as a starting material.

A generalized synthetic workflow can be described as follows:

Figure 1: Generalized synthetic workflow for the preparation of this compound.

Exemplary Synthetic Protocol

While specific industrial synthesis methods can vary, a representative laboratory-scale synthesis can be inferred from related procedures. A common method for converting a primary alcohol to a chloroalkane is reaction with thionyl chloride (SOCl₂).

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a solution of N-methyl-2-pyrrolidinemethanol in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled solution. This reaction is exothermic and releases hydrogen chloride and sulfur dioxide gas, necessitating careful temperature control and proper ventilation.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is cooled, and the excess solvent and thionyl chloride are removed under reduced pressure. The resulting crude product is then purified, often through recrystallization, to yield this compound as a solid.

III. The Core Question: Mechanism of Action

Hypothesized Mechanism: Covalent Alkylation

The key to its potential biological activity lies in the chloromethyl group . This functional group is a classic example of an alkylating agent . The chlorine atom is a good leaving group, and the adjacent carbon atom is susceptible to nucleophilic attack.

Figure 2: Proposed alkylation mechanism of 2-(chloromethyl)-1-methylpyrrolidine.

In a biological system, nucleophiles are abundant. They include:

-

DNA bases: The nitrogen and oxygen atoms in purine and pyrimidine bases are susceptible to alkylation. This can lead to DNA damage, mutations, and cytotoxicity. This is the mechanism of action for many classic chemotherapy drugs.

-

Proteins: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) are nucleophilic and can be alkylated. This can lead to enzyme inhibition, disruption of protein structure and function, and altered signaling pathways.

Given this inherent reactivity, if this compound were to be investigated for its own biological effects, a key area of study would be its potential for genotoxicity and cytotoxicity through covalent modification of biomolecules. The toxicological information available, though limited, indicates it may cause respiratory irritation, which could be consistent with alkylation of proteins and other molecules in the respiratory tract.[6]

IV. Established Role as a Synthetic Intermediate

The primary and well-documented role of this compound is as a versatile intermediate in organic synthesis.[5] Its structure allows for the introduction of the N-methyl-2-pyrrolidinylmethyl moiety into larger molecules.

This is particularly valuable in the synthesis of pharmaceutical compounds. For instance, it has been used as a reagent in the synthesis of N-[2-(1-methylpyrrolidin-2-yl)ethyl]-N-(2-iodo-4,5-dimethoxyphenyl) amide and 1-methyl-2-[2-[2-(2-phenylethyl)phenoxy]ethyl]pyrrolidine hydrochloride.

The general workflow for its use as a synthetic intermediate involves a nucleophilic substitution reaction where a nucleophile displaces the chloride.

Figure 3: Workflow illustrating the use of 2-(chloromethyl)-1-methylpyrrolidine as a synthetic intermediate.

V. Toxicological Profile and Safety Considerations

The toxicological properties of this compound have not been extensively investigated.[6] However, based on its chemical nature as a potential alkylating agent and available safety data, the following should be considered:

-

Irritant: It is classified as a skin and eye irritant.[4]

-

Respiratory Irritation: Inhalation may cause respiratory irritation.[6]

-

Handling: Standard laboratory personal protective equipment, including gloves, eye protection, and a lab coat, should be used when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.

VI. Conclusion and Future Directions

This compound is a compound of interest primarily due to its utility as a synthetic building block in the creation of more complex molecules with potential therapeutic applications. While its own mechanism of action is not well-defined, its chemical structure strongly suggests that it could act as an alkylating agent, covalently modifying biological nucleophiles.

Future research could focus on several key areas:

-

Elucidation of Biological Activity: Systematic studies to evaluate its cytotoxicity, genotoxicity, and potential for enzyme inhibition would provide a clearer understanding of its intrinsic biological effects.

-

Target Identification: If biological activity is confirmed, proteomics and genomics approaches could be used to identify the specific proteins and nucleic acid sequences it targets.

-

Development of Novel Derivatives: Its role as a synthetic intermediate will likely continue to be its most valuable application. The development of new synthetic methodologies utilizing this compound could lead to the discovery of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine,2-(chloromethyl)-1-methyl-, hydrochloride (1:1) | C6H13Cl2N | CID 3017790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. capotchem.com [capotchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-(chloromethyl)-1-methylpyrrolidine hydrochloride (CAS No. 104632-27-1). In the absence of a comprehensive, publicly available dataset for this specific molecule, this document serves as a predictive reference for researchers engaged in its synthesis, purification, and analysis. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally similar analogs, this guide offers a robust framework for the structural verification and quality assessment of the title compound. It is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important chemical intermediate.

Introduction and Structural Overview

This compound is a heterocyclic amine derivative that serves as a versatile building block in organic synthesis. Its structure combines a saturated N-methylpyrrolidine ring with a reactive chloromethyl substituent at the C2 position. As a hydrochloride salt, the tertiary amine is protonated, rendering the compound a solid that is typically more stable and easier to handle than its free-base form.

Accurate structural confirmation is paramount for any application, particularly in regulated fields like drug development. Spectroscopic methods provide a non-destructive and highly informative means of verifying molecular identity and purity. This guide outlines the predicted spectroscopic characteristics, explaining the chemical principles that give rise to the expected data.

Molecular Structure and Key Features

The key structural features to be identified are:

-

The N-methyl group.

-

The five-membered pyrrolidine ring, including its four methylene groups (C2-H, C3-H₂, C4-H₂, C5-H₂).

-

The chloromethyl group (-CH₂Cl) attached to the chiral center at C2.

-

The protonated tertiary amine (N⁺-H), which exists in equilibrium, though its signal may be broad or unobserved in NMR depending on the solvent and conditions.

The structure is depicted below, with carbons numbered for clarity in the subsequent NMR analysis.

Figure 1: Structure of 2-(chloromethyl)-1-methylpyrrolidine with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, deuterated solvents such as D₂O, DMSO-d₆, or CDCl₃ can be used, each influencing the chemical shifts and the observability of the N⁺-H proton. The predictions below assume analysis in CDCl₃.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Due to the chiral center at C2, the adjacent methylene protons (at C3 and in the chloromethyl group) are diastereotopic and may appear as complex multiplets.

Experimental Protocol Considerations:

-

Solvent: Deuterated Chloroform (CDCl₃) is a common choice, but the hydrochloride salt may have limited solubility. Deuterated Methanol (CD₃OD) or Dimethyl Sulfoxide (DMSO-d₆) are excellent alternatives that will readily dissolve the salt.

-

Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to resolve the complex spin-spin coupling patterns of the pyrrolidine ring protons.

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm is the standard internal reference.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.0 - 3.5 | m | 3H | H-2, -CH₂Cl | The methine proton at C2 and the adjacent chloromethyl protons are significantly deshielded by the electron-withdrawing nitrogen and chlorine atoms. Complex coupling is expected. |

| ~3.8 - 3.2 | m | 2H | H-5 | These protons are adjacent to the electron-withdrawing quaternary ammonium nitrogen, placing them downfield. |

| ~3.0 | s | 3H | N-CH₃ | The N-methyl group is a singlet as there are no adjacent protons for coupling. Its position is influenced by the protonation state of the nitrogen. |

| ~2.4 - 1.9 | m | 4H | H-3, H-4 | The remaining ring methylene protons are further from the heteroatoms and are expected to resonate in this more upfield, shielded region. |

| >12.0 | br s | 1H | N⁺-H | If observed (often exchanged in D₂O or CD₃OD), the ammonium proton signal is typically very broad and far downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~70 - 65 | C2 | This methine carbon is attached to the nitrogen and the chloromethyl group, causing a significant downfield shift. |

| ~60 - 55 | C5 | This methylene carbon is adjacent to the quaternary nitrogen, resulting in a downfield shift. |

| ~48 - 43 | -CH₂Cl | The carbon of the chloromethyl group is strongly deshielded by the attached chlorine atom. |

| ~45 - 40 | N-CH₃ | The N-methyl carbon appears in a typical range for N-alkyl groups. |

| ~30 - 25 | C3 | Methylene carbon beta to the nitrogen. |

| ~25 - 20 | C4 | Methylene carbon gamma to the nitrogen, expected to be the most upfield (shielded) of the ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: A common method for analyzing solid samples like this hydrochloride salt is the Potassium Bromide (KBr) pellet technique. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.

Table 3: Predicted Key IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3000-2700 | C-H Stretch | Aliphatic C-H | Characteristic stretching vibrations for the sp³ C-H bonds in the pyrrolidine ring and methyl groups. |

| 2700-2250 | N⁺-H Stretch | Ammonium Salt | A very broad and strong absorption band in this region is a hallmark of a secondary or tertiary amine salt. This is often referred to as an "ammonium band." |

| 1470-1430 | C-H Bend | CH₂ Scissoring | Bending vibrations from the multiple methylene groups in the structure. |

| 800-600 | C-Cl Stretch | Alkyl Halide | A strong absorption corresponding to the stretching of the carbon-chlorine bond is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for pre-charged molecules like hydrochloride salts. The analysis would be performed in positive ion mode.

Expected Observation: The primary observation in the mass spectrum will be the molecular ion of the free base , not the hydrochloride salt. The HCl is lost upon ionization. The molecular formula of the free base is C₆H₁₂ClN, with a monoisotopic mass of approximately 133.07 Da.

Predicted Fragmentation Pathway: The most characteristic fragmentation pathway for N-alkyl pyrrolidines is the alpha-cleavage, leading to the formation of a stable iminium ion.

reactivity of chloromethyl group in pyrrolidine derivatives

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyrrolidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] The introduction of a chloromethyl group onto this saturated heterocycle provides a versatile and reactive handle for a wide array of synthetic transformations. This guide offers an in-depth exploration of the chemical reactivity of chloromethyl-pyrrolidine derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles governing its reactivity, present detailed experimental protocols for key transformations, and discuss the strategic application of these building blocks in the synthesis of complex molecules. The narrative emphasizes the causality behind experimental choices, providing a framework for rational reaction design and troubleshooting.

Foundational Principles of Reactivity

The reactivity of the chloromethyl group appended to a pyrrolidine ring is not analogous to a simple primary alkyl chloride. Its behavior is profoundly influenced by the proximate nitrogen atom, the ring's conformation, and the substitution pattern on the nitrogen itself. Understanding these nuances is critical for predicting reaction outcomes and avoiding undesirable side reactions.

The Duality of Reaction Mechanisms: SN2 vs. Neighboring Group Participation

At its core, the chloromethyl group is a primary electrophile, predisposing it to bimolecular nucleophilic substitution (SN2) reactions. In this pathway, an external nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.

However, when the pyrrolidine nitrogen is unprotected (i.e., a secondary amine), it can act as an internal nucleophile. This initiates a competing pathway known as Neighboring Group Participation (NGP). The nitrogen atom attacks the chloromethyl carbon, displacing the chloride and forming a transient, highly strained, and exceptionally reactive bicyclic aziridinium ion intermediate.[4] This electrophilic intermediate is then rapidly attacked by an external nucleophile.

The operative mechanism has significant stereochemical and regiochemical consequences:

-

SN2 Pathway: Proceeds with inversion of configuration at the electrophilic carbon. The nucleophile is installed directly where the chlorine was.

-

NGP Pathway: Involves two successive SN2-like steps (intramolecular cyclization and intermolecular ring-opening). This results in an overall retention of configuration at the reaction center. Furthermore, the attack on the bicyclic intermediate can occur at two different carbons, potentially leading to rearranged products, such as the ring expansion of 2-(chloromethyl)pyrrolidine derivatives to 3-chloropiperidines.[4]

The choice of solvent plays a crucial role in dictating the reaction pathway. Polar aprotic solvents (e.g., DMF, DMSO) favor the direct SN2 displacement, whereas polar protic solvents can stabilize the charged aziridinium intermediate, potentially favoring the NGP pathway.[4]

Caption: Figure 1: Competing Reaction Pathways.

The Decisive Role of N-Protection

The reactivity of the chloromethyl group is fundamentally altered by the presence of a protecting group on the pyrrolidine nitrogen. By converting the secondary amine into a carbamate (e.g., Boc, Cbz) or an amide/sulfonamide, the nucleophilicity of the nitrogen is effectively nullified.[5] This chemical modification completely shuts down the NGP pathway.

Consequently, N-protected chloromethyl-pyrrolidines behave as conventional primary alkyl halides. Their reactions proceed cleanly and predictably via the SN2 mechanism, making them highly reliable substrates for nucleophilic substitution without the risk of rearrangement. The choice to protect or deprotect the nitrogen is therefore a critical strategic decision in any synthetic sequence.

Caption: Figure 2: Effect of N-Protection on Reactivity.

Synthetic Applications & Field-Proven Protocols

The chloromethyl group is an outstanding electrophile for forming new bonds with a variety of nucleophiles. The following protocols are presented as self-validating systems, with explanations for the choice of reagents and conditions.

Synthesis with Nitrogen Nucleophiles (N-Alkylation)

The formation of new C-N bonds is a cornerstone of pharmaceutical synthesis. Chloromethyl-pyrrolidines readily react with primary and secondary amines to yield more complex substituted amines.

Protocol: N-Alkylation of a Secondary Amine with N-Boc-2-(chloromethyl)pyrrolidine

-

Objective: To synthesize a tertiary amine via SN2 displacement.

-

Materials:

-

N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq)

-

Secondary amine (e.g., Morpholine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous (0.1 M solution)

-

-

Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add N-Boc-2-(chloromethyl)pyrrolidine and anhydrous acetonitrile.

-

Add the secondary amine followed by anhydrous potassium carbonate.

-

Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (N₂ or Ar) for 6-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel.

-

-

Causality and Trustworthiness:

-

N-Protection: The Boc group is essential to prevent NGP and ensure a clean SN2 reaction.

-

Base (K₂CO₃): A mild, non-nucleophilic inorganic base is used to neutralize the HCl generated during the reaction. Its use prevents the protonation and deactivation of the nucleophilic amine. Being a solid, it is easily removed by filtration.

-

Solvent (CH₃CN): A polar aprotic solvent is chosen because it effectively solvates the cations while leaving the nucleophile's anion relatively "bare," enhancing its nucleophilicity and promoting the SN2 mechanism.

-

Excess Nucleophile: A slight excess of the amine nucleophile ensures the complete consumption of the limiting electrophile.

-

Synthesis with Sulfur Nucleophiles (Thioether Formation)

Thioethers are important functional groups in many biologically active molecules. The reaction with thiolates is typically rapid and high-yielding.

Protocol: Thioether Synthesis via Thiolate Displacement

-

Objective: To form a C-S bond using a sulfur nucleophile.

-

Materials:

-

N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq)

-

Thiol (e.g., Thiophenol) (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (0.1 M solution)

-

-

Methodology:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

-

Carefully add the sodium hydride in portions.

-

Add the thiol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation to the thiolate.

-

Add a solution of N-Boc-2-(chloromethyl)pyrrolidine in DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify by column chromatography.

-

-

Causality and Trustworthiness:

-

Base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the thiol to the much more potent thiolate nucleophile. The reaction is performed at 0 °C to control the exothermic deprotonation.

-

Solvent (DMF): A polar aprotic solvent is ideal for SN2 reactions and for solvating the sodium thiolate salt.[6]

-

Quenching: The reaction is quenched with a mild acid source (NH₄Cl) to neutralize any remaining NaH before workup, ensuring a safe procedure.

-

Quantitative Data Summary

The reactivity of the chloromethyl group allows for efficient bond formation with a range of nucleophiles. The following table summarizes typical conditions and expected outcomes for substitutions on an N-protected chloromethyl-pyrrolidine scaffold.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Nitrogen | Piperidine | K₂CO₃ | CH₃CN | 70 | 85-95 |

| Oxygen | Sodium Phenoxide | (pre-formed) | DMF | 25-50 | 80-90 |

| Sulfur | Sodium Thiophenoxide | (pre-formed) | THF/DMF | 0-25 | 90-98 |

| Carbon | Sodium Cyanide | - | DMSO | 80 | 75-85 |

Strategic Importance in Drug Development

The pyrrolidine moiety is a key component in a multitude of drugs, including antivirals, ACE inhibitors, and CNS agents.[1][7][8] The chloromethyl group serves as a critical linker, enabling the covalent attachment of the pyrrolidine scaffold to other pharmacophores or complex molecular architectures. This strategy is widely used to:

-

Explore Structure-Activity Relationships (SAR): By reacting a single chloromethyl-pyrrolidine intermediate with a library of diverse nucleophiles, chemists can rapidly generate a portfolio of analogues for biological screening.[2]

-

Access Novel Chemical Space: The ability to form C-N, C-O, C-S, and C-C bonds provides access to a vast range of derivatives that would be difficult to synthesize otherwise.

-

Develop Covalent Inhibitors: The electrophilic nature of the chloromethyl group can be tuned for use in targeted covalent inhibitors, where it forms a permanent bond with a specific residue (e.g., cysteine) in a protein active site.

Conclusion

The chloromethyl group on a pyrrolidine derivative is a deceptively simple functional group with a rich and nuanced reactivity profile. Its behavior is a delicate interplay between standard SN2 displacement and the potential for neighboring group participation by the ring nitrogen. The strategic use of N-protection provides chemists with a toggle to switch between these pathways, allowing for either direct, predictable substitution or controlled rearrangement. A thorough understanding of these principles, as outlined in this guide, empowers researchers to leverage chloromethyl-pyrrolidines as powerful and versatile intermediates in the design and synthesis of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthesis of Substituted Pyrrolidines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence stems from its unique three-dimensional structure and its ability to serve as a versatile scaffold in drug design.[2] This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing substituted pyrrolidines, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind experimental choices. This guide will explore seminal and contemporary approaches, including cycloaddition reactions, multicomponent reactions, and transition-metal-catalyzed methodologies, with a strong emphasis on achieving stereochemical control—a paramount concern in modern drug discovery.

The Privileged Scaffold: Why Pyrrolidines Matter in Drug Discovery

The pyrrolidine nucleus is classified as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in successful drug molecules.[4] This five-membered saturated nitrogen heterocycle is a key structural motif in a significant percentage of FDA-approved drugs containing a saturated cyclic amine unit.[5] The non-planar, puckered nature of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets such as enzymes and receptors.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.

From the antihypertensive effects of ACE inhibitors to the antibacterial properties of certain alkaloids, the pyrrolidine scaffold is integral to a wide spectrum of therapeutic activities.[3][4] This has fueled extensive research into efficient and stereoselective synthetic methods to access novel and diverse pyrrolidine derivatives.[6]

Foundational Strategies: Building the Pyrrolidine Core

The construction of the pyrrolidine ring can be approached through several strategic disconnections. This section will explore some of the most robust and widely employed methodologies.

The Power of Cycloaddition: [3+2] Reactions

One of the most powerful and convergent strategies for pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides as the three-atom component.[2][7] This approach allows for the rapid assembly of the pyrrolidine ring with the potential to create multiple stereocenters in a single step.[8]

Mechanism and Causality: Azomethine ylides are 1,3-dipoles that react with a variety of dipolarophiles (typically alkenes) in a concerted or stepwise fashion. The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals of the dipole and dipolarophile. The choice of catalyst, often a Lewis acid, can significantly influence the energy of these orbitals, thereby controlling the stereochemical outcome.[2]

Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide with an Alkene

This protocol is adapted from a general procedure for the synthesis of densely substituted pyrrolidines.[8]

Materials:

-

Imino ester (1.0 equiv)

-

Alkene dipolarophile (1.2 equiv)

-

Silver carbonate (Ag₂CO₃) (10 mol%)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the imino ester and anhydrous toluene.

-

Add the alkene dipolarophile to the solution.

-

Add silver carbonate to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

Self-Validating System: The diastereoselectivity of this reaction is often high and can be confirmed by ¹H NMR analysis of the crude reaction mixture. The use of a chiral auxiliary on the imino ester or a chiral ligand on the metal catalyst can induce enantioselectivity, which can be determined by chiral HPLC analysis.

Caption: Workflow for a typical [3+2] cycloaddition reaction.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including substituted pyrrolidines.[1][9] These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants.

Causality and Advantages: The elegance of MCRs lies in their ability to rapidly build molecular complexity from simple precursors, often with high bond-forming efficiency.[9] This approach minimizes the need for intermediate purification steps, saving time, resources, and reducing waste. The design of a successful MCR relies on the careful selection of reactants that will chemoselectively react in a predetermined sequence.

A notable example is the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from an aldehyde and an amino acid, which then react with a dipolarophile.[10]

Asymmetric Synthesis: Controlling Chirality

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods for the synthesis of substituted pyrrolidines is of paramount importance.[6][11]

Chiral Auxiliaries: Guiding the Reaction

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral moiety that is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. A commonly used chiral auxiliary is tert-butylsulfinamide.[11]

Organocatalysis: A Metal-Free Approach

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by avoiding the use of often toxic and expensive transition metals.[6] Proline and its derivatives are highly effective organocatalysts for a variety of transformations, including the synthesis of substituted pyrrolidines.[6][12]

Mechanism of Proline Catalysis: L-proline can catalyze asymmetric aldol reactions, a key step in some pyrrolidine syntheses, through the formation of a nucleophilic enamine intermediate. The stereochemistry is controlled by the rigid transition state formed between the enamine, the electrophile, and the carboxylic acid group of the proline catalyst, which acts as a Brønsted acid.[4]

Caption: Simplified mechanism of proline-catalyzed aldol reaction.

Modern Marvels: Transition-Metal Catalysis

Transition-metal catalysis has provided a powerful toolkit for the synthesis of substituted pyrrolidines, enabling transformations that are difficult or impossible to achieve through other means.[13]

Palladium-Catalyzed Hydroarylation

Palladium-catalyzed reactions are a mainstay of modern organic synthesis. A notable application in pyrrolidine synthesis is the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines.[14][15] This reaction provides a direct method for the introduction of an aryl group at the C3 position of the pyrrolidine ring.

Causality of Reactivity: Interestingly, the nature of the nitrogen substituent on the pyrroline plays a crucial role in the outcome of the reaction. While N-acyl pyrrolines typically undergo a Heck-type arylation to yield the corresponding alkene, N-alkyl pyrrolines favor the hydroarylation pathway to produce the saturated pyrrolidine.[14] This difference in reactivity is attributed to the electronic properties of the nitrogen substituent influencing the stability of key intermediates in the catalytic cycle.

Iridium-Catalyzed Reductive Azomethine Ylide Generation

Recent advances have demonstrated the utility of iridium catalysis for the reductive generation of azomethine ylides from tertiary amides and lactams.[16] This method allows for the synthesis of highly functionalized pyrrolidines through a subsequent [3+2] cycloaddition.

Advantages of this Approach: This strategy is particularly valuable as it utilizes stable and readily available amides as precursors, expanding the scope of accessible pyrrolidine structures. The reaction proceeds under mild conditions and often with high diastereoselectivity.[16]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for a particular substituted pyrrolidine will depend on several factors, including the desired substitution pattern, stereochemistry, and scale of the synthesis. The following table provides a comparative overview of the key methodologies discussed.

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Yields | Stereocontrol |

| [3+2] Cycloaddition | High convergence, rapid complexity generation.[2] | Substrate scope can be limited by the stability and reactivity of the dipole and dipolarophile. | Good to Excellent | High diastereoselectivity, enantioselectivity achievable with chiral catalysts or auxiliaries.[7][8] |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste.[1][9] | Can be challenging to optimize, potential for side product formation. | Moderate to Good | Can be highly stereoselective depending on the specific reaction. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts.[6] | Catalyst loading can be high, reaction times may be long. | Good to Excellent | Excellent enantioselectivity is often achievable.[6] |